N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine

Solid-phase peptide synthesis Analytical chemistry Quality control

For SPPS demanding orthogonal protection, Fmoc-Lys(Z)-OH offers an unmatched Fmoc/Z pair. The Z group withstands 95% TFA, unlike labile Boc/Alloc, enabling purification of protected peptide fragments and selective deprotection by hydrogenolysis. This acid stability also enhances reversed-phase HPLC retention of polar peptides—a critical advantage over Fmoc-Lys(Boc)-OH. Use it for macrocyclic cyclization, acid-stable intermediates, and improved chromatographic separation. Order high-purity stock with guaranteed quality.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
Cat. No. B613312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1
InChIKeyLNKKPRSYVVUBTR-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic Acid: Orthogonally Protected Lysine Building Block for Fmoc SPPS Procurement


(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid, also known as Nα-Fmoc-Nε-Z-L-lysine or Fmoc-Lys(Z)-OH (CAS: 86060-82-4), is an orthogonally protected L-lysine derivative with molecular formula C₂₉H₃₀N₂O₆ and molecular weight 502.57 g/mol . This compound belongs to the Fmoc-amino acid class and is specifically designed for solid-phase peptide synthesis (SPPS) where orthogonal side-chain protection is required . The compound is commercially available at purity levels ranging from ≥95.0% to ≥98.0% (HPLC) .

Why Generic Fmoc-Lysine Derivatives Cannot Replace (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic Acid in Orthogonal Synthesis


This specific compound provides the unique Fmoc/Z orthogonal protection pair on a single lysine scaffold. Generic substitution fails because alternative lysine derivatives—such as Fmoc-Lys(Boc)-OH, Fmoc-Lys(Alloc)-OH, or Fmoc-Lys(Mtt)-OH—employ different side-chain protecting groups that require different cleavage conditions . The Fmoc/Z combination enables α-amino Fmoc removal under mild basic conditions (piperidine) while maintaining Z-group stability toward TFA, with Z removal achievable only via hydrogenolysis or strong acids such as TFMSA . This orthogonal deprotection profile is essential when the synthetic route demands acid-stable side-chain protection during TFA-mediated cleavage from resin, a requirement that acid-labile protecting groups such as Boc cannot fulfill .

Quantitative Evidence: Direct Comparator Analysis for (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic Acid Procurement Decisions


HPLC Purity Grade Selection: Sigma-Aldrich vs. Generic Fmoc-Lys(Z)-OH Suppliers

Commercially available Fmoc-Lys(Z)-OH is offered at multiple purity tiers. Sigma-Aldrich specifications state HPLC purity ≥98.0% (area%) with optical activity [α]²⁰/D −10±2° (c = 2% in DMF) . In contrast, several generic suppliers including CheMenu and Bidepharm offer lower purity grades at 95% and 97%, respectively . Higher purity grades reduce the risk of impurity-derived sequence deletions or truncations in SPPS.

Solid-phase peptide synthesis Analytical chemistry Quality control

Orthogonal Protection Strategy: Fmoc/Z vs. Fmoc/Boc for Acid-Stable Lysine Side-Chain Requirements

The Fmoc/Z orthogonal pair on Fmoc-Lys(Z)-OH provides a distinct deprotection profile. The Z (benzyloxycarbonyl) group remains stable under TFA cleavage conditions (typically 95% TFA), whereas the acid-labile Boc group is cleaved under identical conditions . Conversely, Fmoc-Lys(Boc)-OH—a common alternative—loses its side-chain protection during TFA-mediated resin cleavage, which may expose the ε-amino group prematurely and lead to unwanted side reactions . This differential stability is a critical factor when lysine side-chain protection must be maintained after resin cleavage for subsequent selective deprotection steps.

Solid-phase peptide synthesis Protecting group strategy Peptide chemistry

Lipophilicity-Driven Purification Advantage: Z-Protected vs. Unprotected Lysine Residues

The Z (carbobenzoxy) protecting group imparts increased lipophilicity to the lysine side chain, which enhances reversed-phase HPLC retention and facilitates purification of short polar peptides containing lysine residues . Although direct comparative logP data for Fmoc-Lys(Z)-OH versus unprotected lysine in peptide context is not available in the reviewed literature, the increased lipophilicity is a recognized class-level advantage of Z-protected amino acid derivatives [1]. The calculated XLOGP3 value for Fmoc-Lys(Z)-OH is 4.97, compared to substantially lower values for unprotected lysine derivatives .

Peptide purification Lipophilicity Reversed-phase HPLC

Optimal Procurement Scenarios: When to Select (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic Acid for Peptide Synthesis


Synthesis of Protected Peptide Fragments Requiring TFA-Stable Side-Chain Protection

This compound is the building block of choice for Fmoc SPPS when the synthetic strategy demands that the lysine side-chain protection survives TFA-mediated cleavage from the resin. The Z group remains intact under 95% TFA conditions, enabling the production of fully protected peptide fragments that can be purified and stored with side-chain protection intact before final global deprotection .

Preparation of Short Polar Lysine-Containing Peptides with Enhanced Purification Characteristics

When synthesizing short polar peptides containing lysine residues, the Z-protected derivative provides increased lipophilicity that improves chromatographic retention and separation from polar impurities during reversed-phase HPLC purification. This is particularly valuable for peptide sequences that would otherwise exhibit poor retention and challenging purification profiles .

Synthesis of Macrocyclic Peptides via Orthogonal Deprotection Strategies

Fmoc-Lys(Z)-OH is employed in the synthesis of macrocyclic peptides where orthogonal protection of the ε-amino group is required for selective cyclization. The Fmoc group can be removed for backbone elongation while the Z-protected side chain remains masked, enabling subsequent selective deprotection and side-chain cyclization after linear precursor assembly [1].

Quote Request

Request a Quote for N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.